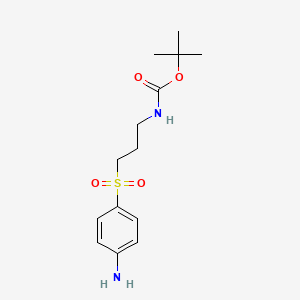![molecular formula C24H33N3O8 B12079390 Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)
Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as benzyloxycarbonyl, tert-butoxycarbonyl, and pyrrolidine carboxylate. These functional groups contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the protection of amino groups using benzyloxycarbonyl and tert-butoxycarbonyl groups. This is followed by the coupling of the protected amino acids with the pyrrolidine derivative. The final step involves the deprotection of the amino groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and tert-butoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate
- (2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate
Uniqueness
The uniqueness of (2S)-Methyl 1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)-5-(2-oxoethyl)pyrrolidine-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H33N3O8 |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C24H33N3O8/c1-24(2,3)35-23(32)26-18(14-25-22(31)34-15-16-8-6-5-7-9-16)20(29)27-17(12-13-28)10-11-19(27)21(30)33-4/h5-9,13,17-19H,10-12,14-15H2,1-4H3,(H,25,31)(H,26,32) |
Clave InChI |
DYWKOBKAKXHVRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)N2C(CCC2C(=O)OC)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



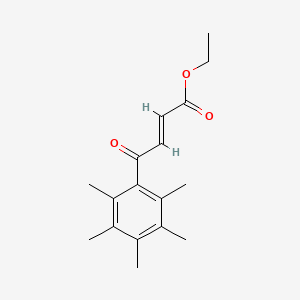

![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
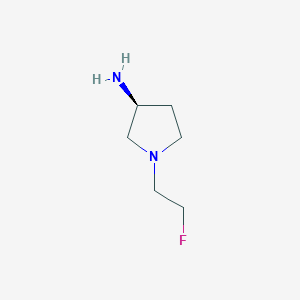
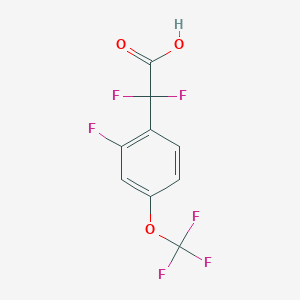
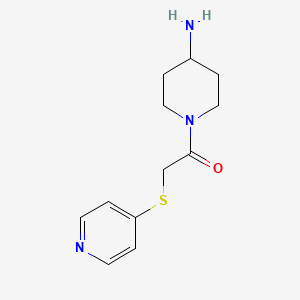
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
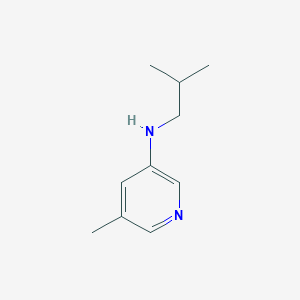

![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)


